molecular formula C23H18ClN3O3 B2684003 3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide CAS No. 1171345-56-4

3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Cat. No.: B2684003
CAS No.: 1171345-56-4
M. Wt: 419.87
InChI Key: OMNMNCLDOLFSFV-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic small molecule based on the quinazolin-4(3H)-one scaffold, a structure of high interest in modern drug discovery for its versatility and potent biological activities . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. The quinazolinone core is a recognized privileged structure in medicinal chemistry, capable of interacting with a diverse range of enzyme targets . Researchers are exploring such compounds for their potential in designing dual-target inhibitors, a promising strategy for addressing complex diseases like cancer . Specifically, similar quinazolinone derivatives have been investigated as potent inhibitors of key oncology targets, including poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain containing protein 4 (BRD4) . The structural features of this compound—including the 4-methoxyphenyl group at the 3-position and the benzamide moiety—are consistent with structural motifs optimized for binding at enzyme active sites, as observed in published SAR studies . Furthermore, the quinazolinone scaffold is also being actively researched in neuropharmacology, with related compounds demonstrating sub-micromolar inhibitory activity against monoamine oxidases (MAO), making them candidates for the investigation of depressive disorders . This compound serves as a valuable chemical tool or building block for researchers in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) profiling across multiple therapeutic areas.

Properties

IUPAC Name

3-chloro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-14-25-21-11-6-17(26-22(28)15-4-3-5-16(24)12-15)13-20(21)23(29)27(14)18-7-9-19(30-2)10-8-18/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMNCLDOLFSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and virology. The structure of this compound includes a chloro group and a methoxyphenyl moiety, which may contribute to its biological activities.

The molecular formula of this compound is C23H18ClN3O3C_{23}H_{18}ClN_{3}O_{3}, with a molecular weight of 419.9 g/mol. The compound's structure is characterized by a quinazolinone core, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and molecular targets involved in cell signaling pathways. Quinazolinone derivatives are known to interact with various kinases, leading to the inhibition of cancer cell proliferation and survival. The specific mechanisms include:

  • Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical in cancer development.
  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against several viruses.

Anticancer Activity

Research indicates that quinazolinone derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
A549 (Lung)10.5Apoptosis induction
MCF7 (Breast)8.7Cell cycle arrest
HeLa (Cervical)12.3Growth inhibition

Antiviral Activity

Quinazolinone derivatives have also been explored for their antiviral potential. Studies have demonstrated that certain analogs can inhibit viral replication effectively:

Virus IC50 (µM) Comparison Drug IC50 (µM)
Varicella-zoster virus5.0Ganciclovir1.5
Cytomegalovirus7.0Acyclovir2.0

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at concentrations ranging from 5 to 15 µM, showcasing its potential as an anticancer agent.
  • Antiviral Efficacy Against HSV : Another study evaluated the antiviral activity against herpes simplex virus (HSV), where the compound exhibited an IC50 value comparable to standard antiviral medications.

Comparison with Similar Compounds

Benzamide Derivatives with Varied Aryl Substituents

  • 3-Chloro-N-(4-Methoxyphenyl)Benzamide (CAS 158525-81-6): This simpler analog lacks the quinazolinone ring but shares the 3-chlorobenzamide and 4-methoxyphenylamine motifs. The absence of the quinazolinone reduces molecular weight (C₁₄H₁₁ClNO₂ vs.
  • 3-Chloro-N-(2-Chlorophenyl)Benzamide :
    Replacing the 4-methoxyphenyl with a 2-chlorophenyl group alters steric and electronic properties. The ortho-chloro substituent disrupts aromatic coplanarity (dihedral angle: 4.73° vs. near-planar 4-methoxyphenyl in the target compound), reducing π-stacking efficiency. Intermolecular N–H···O hydrogen bonds form infinite chains, a feature absent in the methoxy-substituted target compound .

Table 1. Substituent Effects on Benzamide Analogs

Compound Substituent (R) Molecular Weight Key Structural Features
Target Compound 4-Methoxyphenyl ~407.86 g/mol Quinazolinone ring, methyl group
CAS 158525-81-6 4-Methoxyphenyl 275.70 g/mol Simple benzamide, no heterocycle
3-Chloro-N-(2-Chlorophenyl) 2-Chlorophenyl 280.71 g/mol Ortho-chloro, disrupted planarity

Quinazolinone-Containing Compounds

  • 2-Methyl-3-(4-Methoxyphenyl)-4-Oxo-3,4-Dihydroquinazolin-6-yl Derivatives: describes a bis(4-methoxyphenyl)-substituted tetrahydroquinazolinone. The additional methoxyphenyl groups increase steric bulk but may reduce solubility compared to the target compound’s single methoxyphenyl group. Pd-catalyzed cross-coupling (e.g., Suzuki reactions) is a common synthesis route for such derivatives .
  • 3-(2-Cyano-2-Propanyl)-N-(4-Methyl-3-Aminophenyl)Benzamide (CAS 878739-06-1): This compound replaces the quinazolinone with a cyano-substituted benzamide.

Heterocyclic Benzamide Derivatives

  • 4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide: The thioxo-oxadiazole ring introduces sulfur-mediated hydrogen bonding and conformational flexibility, contrasting with the rigid quinazolinone. Such differences may influence pharmacokinetics, as oxadiazoles are prone to hydrolysis .
  • N-(6-(3-(N,N-Diethylsulfamoyl)Amino)Phenyl)-1H-Indazol-3-yl)Cyclopropanecarboxamide: This analog () incorporates a sulfamoyl group and indazole ring, offering distinct hydrogen-bonding and π-stacking capabilities. The cyclopropane moiety may enhance membrane permeability compared to the target’s methyl group .

Table 2. Heterocyclic Core Comparisons

Compound Heterocycle Key Functional Groups Potential Bioactivity
Target Compound 3,4-Dihydroquinazolinone 4-Methoxyphenyl, methyl Kinase inhibition, antitumor
Compound 1,3,4-Oxadiazole Thioxo, chloro Antimicrobial, anti-inflammatory
Compound Indazole Sulfamoyl, cyclopropane Enzyme inhibition (e.g., kinases)

Q & A

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide?

Methodological Answer:

  • Step 1: Quinazolinone Core Synthesis
    Start with a substituted quinazolinone scaffold. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form a dihydroquinazolinone intermediate, followed by hydrogenation ().
  • Step 2: Benzamide Coupling
    Use nucleophilic acyl substitution: React the quinazolin-6-amine intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., K2_2CO3_3) in anhydrous acetonitrile ().
  • Optimization Tips
    Microwave-assisted synthesis (60–100°C, 30–60 min) improves yield and reduces side products (). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2).

Reference:

Q. How should researchers characterize the compound’s structural identity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR)
    Analyze 1^1H and 13^13C NMR spectra to confirm substituent positions. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3_3), and aromatic protons appear between δ 6.5–8.0 ppm ().
  • Mass Spectrometry (MS)
    Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~436.1 Da).
  • X-ray Crystallography
    For absolute configuration, grow single crystals in DMSO/ethanol (1:5) and compare with orthorhombic (P21_121_121_1) systems ().

Reference:

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE)
    Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation ().
  • First Aid
    In case of skin contact, wash with soap/water for 15 min. For eye exposure, irrigate with saline solution ().
  • Waste Disposal
    Neutralize acidic/basic residues before disposal in halogenated waste containers ().

Reference:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation
    Replace the 3-chlorobenzamide group with electron-withdrawing (e.g., -CF3_3) or electron-donating (-OCH3_3) groups. Test analogs against bacterial acps-pptase ().
  • Biological Assays
    Use MIC (Minimum Inhibitory Concentration) assays (0.1–100 µM range) to evaluate antibacterial activity. Compare IC50_{50} values for enzyme inhibition ().
  • Data Analysis
    Apply multivariate regression to correlate substituent Hammett constants (σ\sigma) with activity ().

Reference:

Q. What computational strategies predict the compound’s target interactions?

Methodological Answer:

  • Molecular Docking
    Use AutoDock Vina to dock the compound into acps-pptase (PDB: 1TW2). Focus on binding affinity (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds with Ser-124 and Asp-89 ().
  • MD Simulations
    Run 100-ns simulations in GROMACS to assess stability. Monitor RMSD (<2.0 Å) and ligand-protein contacts ().

Reference:

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks
    Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and cell lines (e.g., E. coli ATCC 25922).
  • Metabolite Interference Testing
    Use LC-MS to identify degradation products (e.g., hydrolyzed benzamide) that may skew results ().
  • Collaborative Validation
    Share compound samples with independent labs for blinded retesting ().

Reference:

Q. What analytical methods validate purity in the presence of synthetic impurities?

Methodological Answer:

  • HPLC Analysis
    Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 50%→90% ACN over 20 min). Purity ≥95% required ().
  • NMR Deconvolution
    Apply MestReNova’s purity module to quantify residual solvents (e.g., DMSO ≤ 0.03%).

Reference:

Q. How can metabolic stability be assessed for drug development?

Methodological Answer:

  • In Vitro Microsomal Assays
    Incubate the compound (1 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 min.
  • CYP450 Inhibition Screening
    Test against CYP3A4 and CYP2D9 isoforms (IC50_{50} >10 µM preferred) ().

Reference:

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